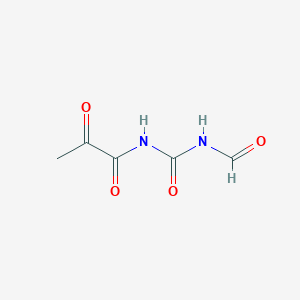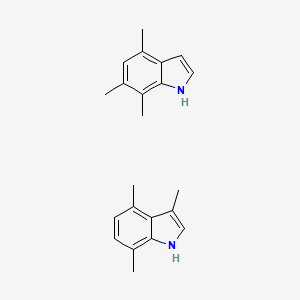
Trimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural and synthetic compounds. This compound, with its three methyl groups attached to the indole ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-1H-indole typically involves the alkylation of indole. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . For this compound, specific alkylating agents are used to introduce the methyl groups at the desired positions on the indole ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to ensure high yield and purity. . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Applications De Recherche Scientifique
Trimethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Studied for its role in biological processes and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Trimethyl-1H-indole involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and influencing cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 1,1,2-Trimethyl-1H-benzo[e]indole
- 1H-Indole-3-carbaldehyde
- Indole-3-acetic acid
Comparison: Trimethyl-1H-indole is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
30642-36-5 |
|---|---|
Formule moléculaire |
C22H26N2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
3,4,7-trimethyl-1H-indole;4,6,7-trimethyl-1H-indole |
InChI |
InChI=1S/2C11H13N/c1-7-6-8(2)10-4-5-12-11(10)9(7)3;1-7-4-5-8(2)11-10(7)9(3)6-12-11/h2*4-6,12H,1-3H3 |
Clé InChI |
ZLBQDFFUJTUPQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CNC2=C(C=C1)C)C.CC1=CC(=C2C=CNC2=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


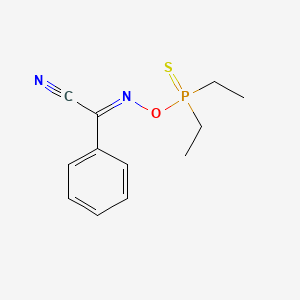
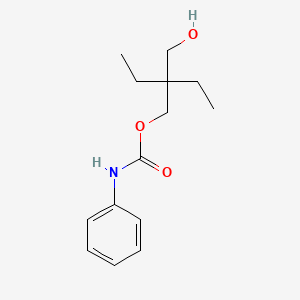
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
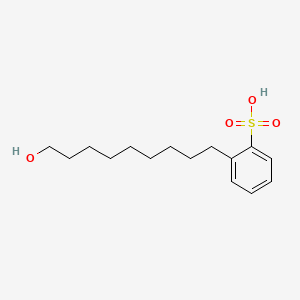


methanone](/img/structure/B14695403.png)
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
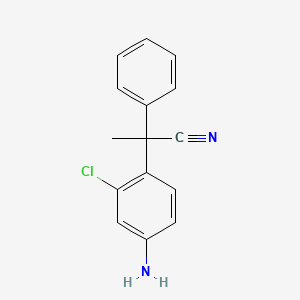

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
